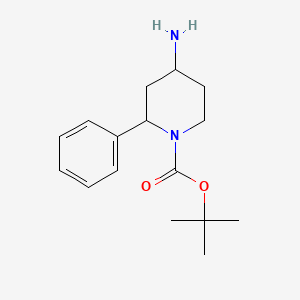

Tert-butyl 4-amino-2-phenylpiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

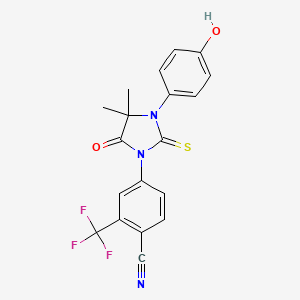

Tert-butyl 4-amino-2-phenylpiperidine-1-carboxylate is a chemical compound with the CAS Number: 1554371-73-1 . It has a molecular weight of 276.38 and is typically stored at room temperature . The compound is in the form of an oil .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-13(17)11-14(18)12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 276.38 . It is typically stored at room temperature and is in the form of an oil .Applications De Recherche Scientifique

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines are utilized as intermediates for the asymmetric synthesis of amines. These imines are prepared from tert-butanesulfinamide and activated for the addition of various nucleophiles. This method allows for the efficient synthesis of a wide range of enantioenriched amines, highlighting the versatility of tert-butyl-based compounds in asymmetric synthesis (Ellman, Owens, & Tang, 2002).

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates serve as versatile building blocks in synthetic organic chemistry, undergoing nucleophilic substitutions and radical reactions. These processes modify the benzene ring through various reactions, showcasing the reactivity and utility of tert-butyl-based compounds in complex synthetic pathways (Jasch, Höfling, & Heinrich, 2012).

Synthesis of Polyamides

Ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol have been synthesized. These polyamides exhibit non-crystallinity, high solubility in polar solvents, and form transparent, flexible films, demonstrating the application of tert-butyl compounds in the development of new polymeric materials (Hsiao, Yang, & Chen, 2000).

Antimalarial Drug Development

N-tert-Butyl isoquine (GSK369796) is a 4-aminoquinoline drug candidate developed for antimalarial therapy. It was selected for its excellent activity against Plasmodium falciparum and rodent malaria parasites, illustrating the potential of tert-butyl compounds in the development of new antimalarial drugs (O’Neill et al., 2009).

Synthesis of Jak3 Inhibitor Intermediates

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the synthesis of the protein tyrosine kinase Jak3 inhibitor CP-690550, highlights the role of tert-butyl compounds in pharmaceutical synthesis, offering a pathway to novel therapeutics (Xin-zhi, 2011).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 4-amino-2-phenylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-13(17)11-14(18)12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIVMNPKSPHVAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2718404.png)

![2-(4-chlorophenoxy)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2718406.png)

![Ethyl 3-(4-methoxyphenyl)-5-(2-(4-nitrophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2718408.png)

![N-(4-methoxybenzyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2718413.png)

![(2Z)-N-(4-chlorophenyl)-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2718415.png)

![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2718418.png)

![2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2718426.png)